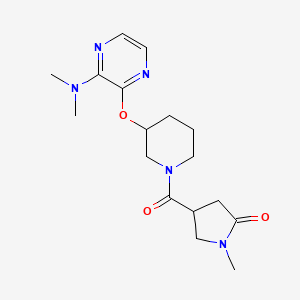

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Description

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a structurally complex small molecule characterized by three key motifs:

- A 1-methylpyrrolidin-2-one core, a five-membered lactam ring known for enhancing metabolic stability and bioavailability in drug design.

- A piperidine moiety linked via a carbonyl group, a common feature in kinase inhibitors and other therapeutic agents due to its conformational flexibility.

Properties

IUPAC Name |

4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3/c1-20(2)15-16(19-7-6-18-15)25-13-5-4-8-22(11-13)17(24)12-9-14(23)21(3)10-12/h6-7,12-13H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCMSYXTPGJGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a dimethylamino moiety and a pyrazine ring, which contribute to its biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings (pyrazine and piperidine). Its molecular formula is , with a molecular weight of 396.45 g/mol. The synthesis typically involves multi-step reactions, including amide formation and coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.45 g/mol |

| Structural Classification | Heterocyclic Compound |

Preliminary studies suggest that this compound may act as an inverse agonist at certain nuclear receptors. This interaction can influence gene expression pathways relevant to inflammation and cancer biology. The compound's ability to modulate these pathways indicates its potential as a therapeutic agent.

Biological Activity

Research has indicated that this compound exhibits cytotoxic properties, particularly in cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, which is critical for developing anti-cancer therapies. For instance, compounds with similar structural features have been shown to target various kinases involved in cell cycle regulation .

Case Studies

- CHK1 Inhibition : A related study highlighted the evolution of potent CHK1 inhibitors derived from pyrazine structures similar to our compound. The study reported IC50 values indicating that modifications in the pyrazine ring could enhance potency against CHK1, a crucial target in cancer therapy .

- Gene Expression Modulation : Another investigation found that treatment with compounds featuring similar moieties resulted in the upregulation of genes involved in stress responses and autophagy, suggesting a potential role in enhancing cellular resilience against stressors .

Pharmacological Applications

The potential applications for this compound include:

- Cancer Therapy : Due to its cytotoxic effects and ability to inhibit key regulatory kinases.

- Inflammatory Disorders : By modulating gene expression linked to inflammatory pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

*Molecular weight calculated based on formula.

Critical Analysis of Structural and Functional Divergence

A. Heterocyclic Substituents

- Target Compound vs. BK80374: Both feature a pyrrolidinone core and piperidine-carbonyl linker. However, the target compound uses a pyrazine ring with a dimethylamino group, whereas BK80374 substitutes this with a pyrimidine and cyclobutyl group. Pyrimidines often enhance DNA/RNA-targeting activity, while pyrazines may favor kinase binding .

- Target Compound vs. PKI-587: PKI-587 replaces the pyrrolidinone core with a phenyl-urea scaffold. The urea linker in PKI-587 is critical for hydrogen bonding with PI3K/mTOR, whereas the pyrrolidinone in the target compound may prioritize conformational rigidity .

B. Pharmacophore Implications

- The dimethylamino group in the target compound’s pyrazine ring could improve solubility and membrane permeability compared to BK80374’s lipophilic cyclobutyl group .

- The piperidine-carbonyl motif in the target compound and PKI-587 suggests a shared capacity for binding ATP pockets in kinases, though PKI-587’s additional morpholino-triazine moiety broadens its inhibition profile to mTOR .

C. Therapeutic Potential

- Selectivity Challenges: The absence of a urea or morpholino group in the target compound may limit dual kinase inhibition, as seen in PKI-587, but could reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.